molecular formula C16H22N4S2 B1210132 Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester CAS No. 102203-15-6

Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester

Cat. No. B1210132
M. Wt: 334.5 g/mol
InChI Key: OLMZOTFZIULJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester is a chemical compound with the molecular formula C16H22N4S21. It is a qualified product offered by several chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods, including benzoylation of substituted phenols under low temperature3.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H22N4S21. Unfortunately, I couldn’t find more detailed information on the molecular structure of this specific compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in the development of new antibacterial agents3.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 334.5 g/mol1. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this specific compound.


Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. It’s always important to handle all chemicals with appropriate safety measures.


Future Directions

The development of new antibacterial agents is one potential future direction for compounds like this3. However, more research is needed to fully understand the potential applications of this specific compound.


Please note that this analysis is based on the available resources and may not be exhaustive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S2/c17-16(22-9-4-7-15-11-18-13-20-15)19-8-10-21-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZOTFZIULJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCN=C(N)SCCCC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144738
Record name Vuf 8414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester

CAS RN

102203-15-6
Record name Vuf 8414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vuf 8414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.